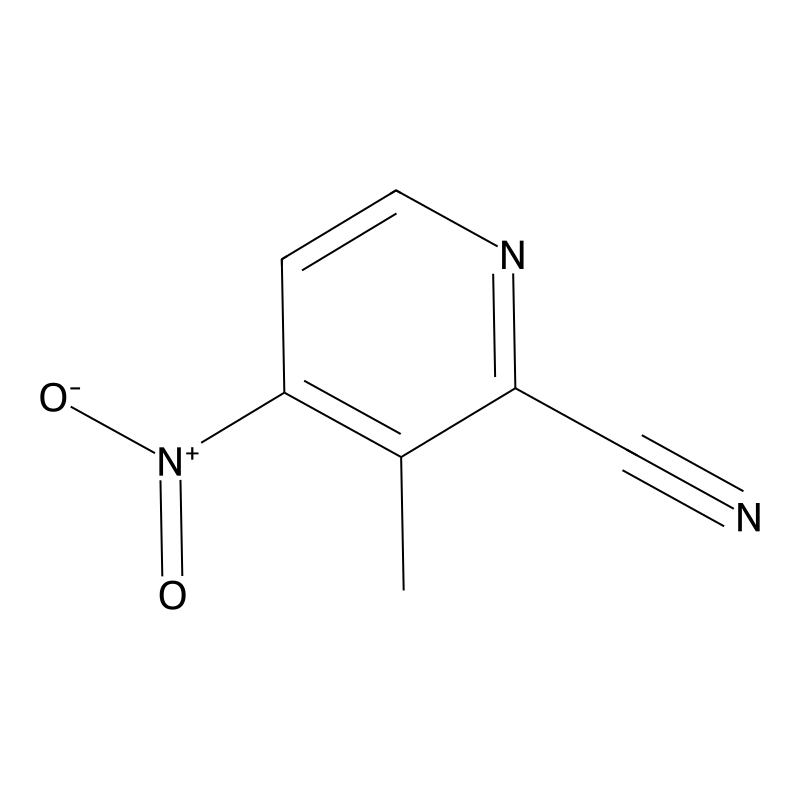3-Methyl-4-nitropyridine-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methyl-4-nitropyridine-2-carbonitrile is an organic compound with the molecular formula C₇H₅N₃O₂. It features a pyridine ring substituted with a methyl group, a nitro group, and a carbonitrile group, making it a member of the nitropyridine family. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics and reactivity profile .
- Nitro Compounds: Nitro groups can make compounds explosive. However, the presence of the methyl and cyano groups might affect this property.
- Aromatic Heterocycles: Some aromatic heterocycles can have harmful effects, including toxicity and carcinogenicity.
- Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to electrophilic attack, facilitating further functionalization at the 3-position or 5-position relative to the nitro group .
- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to derivatives with enhanced biological activity .
Research indicates that 3-Methyl-4-nitropyridine-2-carbonitrile exhibits notable biological activities. Compounds in this class often show antimicrobial and antifungal properties. The presence of the nitro group is critical for these activities, as it can interact with biological macromolecules, potentially disrupting cellular functions . Additionally, derivatives of this compound have been explored for their potential as herbicides and insecticides, demonstrating efficacy against various pests .
The synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile can be achieved through several methods:
- Nitration of Pyridine Derivatives: Starting from 3-methylpyridine, nitration using nitric acid and sulfuric acid can yield 3-methyl-4-nitropyridine. Subsequent reaction with cyanogen bromide or sodium cyanide introduces the carbonitrile group .
- Vicarious Nitration: This method involves the use of N₂O₅ to nitrify pyridine derivatives selectively at the desired position, followed by carbonitrilation .
- One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that combine nitration and cyanation steps, improving yield and reducing reaction times .
3-Methyl-4-nitropyridine-2-carbonitrile finds applications primarily in:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
- Agrochemicals: Its derivatives are explored as potential herbicides and insecticides due to their biological activity.
- Material Science: The compound may be utilized in developing new materials with specific electronic properties due to its heterocyclic structure .
Studies on the interaction of 3-Methyl-4-nitropyridine-2-carbonitrile with biological systems have highlighted its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors relevant to disease pathways. For instance, modifications to its structure have been evaluated for improved selectivity and potency against target proteins involved in cancer or infectious diseases .
Several compounds share structural similarities with 3-Methyl-4-nitropyridine-2-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methyl-4-nitropyridine | 100-00-0 | Base structure without carbonitrile functionality |
| 2-Cyano-3-methyl-4-nitropyridine | 30235-13-3 | Contains a cyano group at position 2 |
| 5-Nitro-2-methylpyridine | 10003-12-8 | Nitro group at position 5, differing reactivity |
| 4-Amino-3-methylpyridine | 10003-12-8 | Amino substitution provides different biological activity |
| 5-Bromo-3-methylpyridine | 10003-12-8 | Bromine substitution alters physical properties |
Uniqueness
What sets 3-Methyl-4-nitropyridine-2-carbonitrile apart from these compounds is its unique combination of a methyl group, nitro group, and carbonitrile functionality. This specific arrangement enhances its reactivity profile and biological activity compared to other nitropyridines that may lack one or more of these substituents .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant








